molecular formula C21H22N4O3 B2601234 N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097912-95-1

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2601234
CAS RN: 2097912-95-1
M. Wt: 378.432
InChI Key: FRNLRRIESUCPAB-UHFFFAOYSA-N
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Description

“N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The quinoxaline and methoxyphenyl groups are likely to add further complexity to the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. The pyrrolidine ring, for example, can undergo various reactions, including ring-opening and functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility and reactivity .

Scientific Research Applications

Structural Modifications and Properties

  • Polymorphic Modifications for Hypertension Remedy : The compound has been found to possess strong diuretic properties, making it a potential new remedy for hypertension. Two polymorphic modifications of this compound demonstrate differences in crystal packing, which may affect its bioavailability and efficacy (Shishkina et al., 2018).

Biological Activities

  • Antimicrobial Activity : Novel quinoxaline derivatives bearing the amide moiety, similar to the core structure of the compound , have shown remarkable antimicrobial activity against various strains, indicating its potential as a template for developing new antimicrobial agents (Mohsen et al., 2014).
  • Cytotoxicity Against Cancer Cells : Derivatives containing the quinoxaline and carboxamide moieties have demonstrated significant antiproliferative activity against cancer cell lines, suggesting the compound’s relevance in cancer research (Hung et al., 2014).

Synthesis and Characterization

  • Synthetic Approaches for Antitumor and Antibacterial Compounds : Efficient synthetic routes have been developed for pyrrolidines that form part of the structure of antitumor and quinoline antibacterial compounds, highlighting the compound's utility in synthesizing pharmacologically relevant molecules (Kumar et al., 2003).
  • Metal-Free Hydrogenation for Structural Modification : A metal-free hydrogenation approach has been applied to pyrrolo[1,2-a]quinoxalines, closely related to the compound of interest, enabling highly stereoselective modifications and enhancing its applicability in organic synthesis (Liu et al., 2018).

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, as well as the development of new synthetic routes to produce it . The potential medicinal applications of this compound could also be a focus of future research.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-16-8-6-15(7-9-16)12-23-21(26)25-11-10-17(14-25)28-20-13-22-18-4-2-3-5-19(18)24-20/h2-9,13,17H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLRRIESUCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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